![molecular formula C8H14F3NO B13239343 4-[(2,2,2-Trifluoroethoxy)methyl]piperidine CAS No. 1016820-04-4](/img/structure/B13239343.png)
4-[(2,2,2-Trifluoroethoxy)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2,2-Trifluoroethoxy)methyl]piperidine is a chemical compound with the molecular formula C8H14F3NO It is characterized by the presence of a piperidine ring substituted with a trifluoroethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]piperidine typically involves the reaction of piperidine with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as sodium hydride or potassium tert-butoxide, is used to deprotonate the alcohol, facilitating the nucleophilic attack on the piperidine ring.
Product Isolation: The product is isolated by standard purification techniques, such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,2,2-Trifluoroethoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-[(2,2,2-Trifluoroethoxy)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(2,2,2-Trifluoroethoxy)methyl]piperidine involves its interaction with specific molecular targets. The trifluoroethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,2,2-Trifluoroethoxy)methyl]pyridine
- 4-[(2,2,2-Trifluoroethoxy)methyl]benzene
- 2-[(2,2,2-Trifluoroethoxy)methyl]aniline
Uniqueness
4-[(2,2,2-Trifluoroethoxy)methyl]piperidine is unique due to its piperidine ring structure combined with the trifluoroethoxy methyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1016820-04-4 |
|---|---|
Formule moléculaire |
C8H14F3NO |
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroethoxymethyl)piperidine |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-13-5-7-1-3-12-4-2-7/h7,12H,1-6H2 |
Clé InChI |
RALNDHPVNBOEST-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1COCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


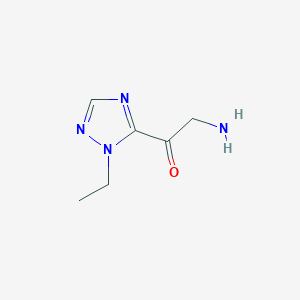
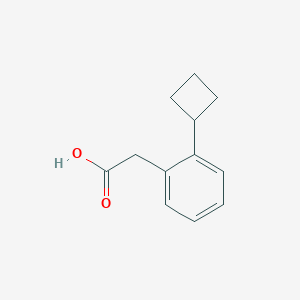
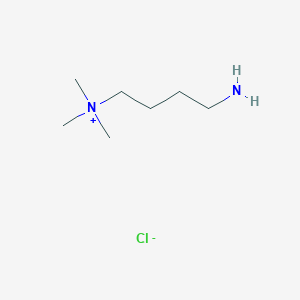
![2-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13239280.png)
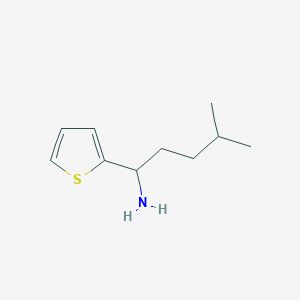
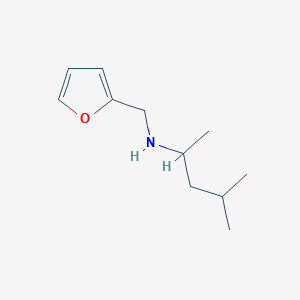
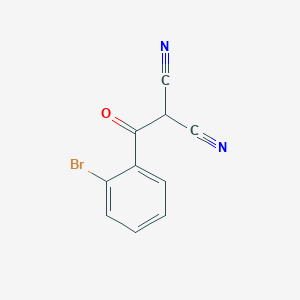
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13239300.png)
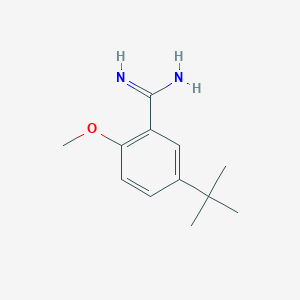
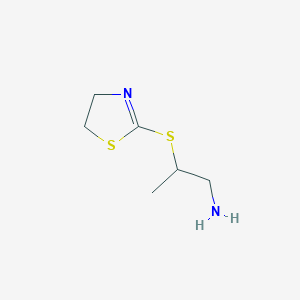
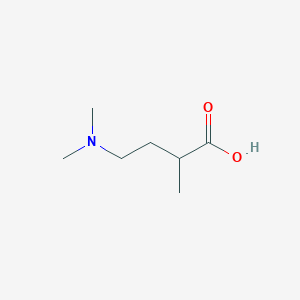
![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.4]octane](/img/structure/B13239324.png)
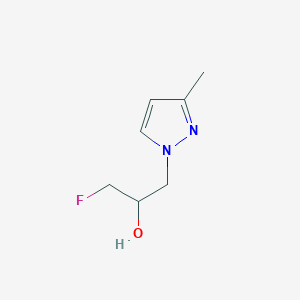
![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine](/img/structure/B13239346.png)
